H-Ala-gly-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

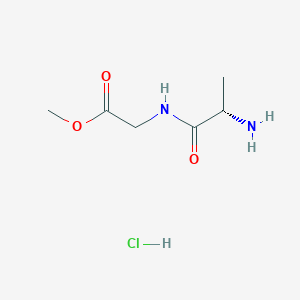

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGKQWQCHPXLB-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Utility of H-Ala-Gly-OMe HCl in Synthetic Chemistry

An In-Depth Technical Guide to the Chemical Properties and Structure of H-Ala-Gly-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

L-Alanylglycine methyl ester hydrochloride (this compound) is a dipeptide derivative that serves as a fundamental building block in the field of peptide chemistry and drug discovery. Comprising the amino acids L-alanine and glycine, with the C-terminus protected as a methyl ester, this compound exists as a stable hydrochloride salt. Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex peptides. The hydrochloride salt form enhances its shelf-life and handling characteristics by preventing the spontaneous polymerization that can occur with the free-base form of amino acid esters[1][2]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.

Part 1: Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are foundational to its application in synthesis. The molecule consists of an L-alanine residue linked to a glycine residue via a peptide bond. The N-terminus of alanine is a primary amine, which is protonated in the hydrochloride salt form, while the C-terminus of glycine is an esterified carboxyl group.

Chemical Structure:

-

IUPAC Name: methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[3]

-

Sequence: Ala-Gly

-

Molecular Formula: C₆H₁₃ClN₂O₃[3]

-

SMILES: CN.Cl[]

The presence of the hydrochloride salt is crucial for stability. Free amino esters are prone to intermolecular condensation, leading to the formation of diketopiperazines or longer peptide chains[2]. The protonated amine of the salt is non-nucleophilic, effectively preventing these unwanted side reactions and ensuring the compound's integrity during storage.

Physicochemical Data Summary:

The following table summarizes the key quantitative properties of this compound. It is important to note that while some experimental values for this specific molecule are not widely published, data from its constituent amino acid esters and related dipeptides provide a reliable basis for expected properties.

| Property | Value | Source / Rationale |

| Molecular Weight | 196.63 g/mol | PubChem CID: 13875060[3] |

| Exact Mass | 196.06147 Da | PubChem CID: 13875060[3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds like H-Gly-OMe HCl[2][5]. |

| Melting Point | Data not available. Expected to be >150°C. | Based on related compounds; H-Ala-OMe HCl melts at 109-111°C and H-Gly-OMe HCl decomposes at 175°C[2]. Dipeptides are generally higher melting. |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar solvents like CH₂Cl₂. | Peptides with charged termini are generally soluble in polar solvents. The solubility of peptide intermediates is highly dependent on their tendency to form aggregates and the hydrogen bonding capacity of the solvent[6][7][8]. |

| Storage Conditions | Store at -20°C, sealed, away from moisture. | Recommended for amino acid derivatives to prevent degradation[9]. |

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a two-stage process: the formation of an N-protected dipeptide ester, followed by the removal of the protecting group. This methodology provides high yields and purity by preventing unwanted side reactions.

Workflow Overview

The logical flow from starting materials to the final, purified product is outlined below. This workflow ensures control over each chemical transformation and facilitates the isolation of a high-purity compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol details the synthesis starting from commercially available protected amino acids.

Stage 1: Synthesis of N-Boc-L-alanylglycine methyl ester (Boc-Ala-Gly-OMe)

-

Reagent Preparation: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.

-

Activation: In a separate flask, dissolve Boc-L-alanine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) in DMF. Stir at 0°C for 20 minutes to form the activated ester.

-

Causality Insight: EDC is a water-soluble carbodiimide that facilitates amide bond formation. HOBt is added as a coupling additive to suppress side reactions, particularly racemization, and improve reaction efficiency.

-

-

Coupling: Transfer the activated Boc-Ala-OH solution to the flask containing the neutralized H-Gly-OMe. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Gly-OMe, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Stage 2: Deprotection to form this compound

-

Deprotection Reaction: Dissolve the crude or purified Boc-Ala-Gly-OMe from the previous step in a minimal amount of a suitable solvent (e.g., Methanol or Ethyl Acetate).

-

Add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess) and stir at room temperature.[10][11] Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Causality Insight: The tert-Butyloxycarbonyl (Boc) group is highly labile to strong acids. The HCl cleaves the Boc group, generating tert-butyl cation (which is scavenged) and CO₂, liberating the N-terminal amine. The HCl also serves to immediately form the stable hydrochloride salt of the product.[10]

-

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the crude this compound.

Purification Protocol: Recrystallization

-

Solvent Selection: The crude product's polarity suggests purification by recrystallization from a polar solvent system. A common technique is to dissolve the crude solid in a minimal amount of hot methanol.

-

Crystallization: Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.

-

Isolation: Allow the solution to cool, first to room temperature and then in a refrigerator, to promote crystal formation. Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Expertise Insight: Finding the ideal recrystallization solvent system often requires small-scale trials. For polar dipeptide salts, combinations like Methanol/Ether, Ethanol/Hexane, or Acetonitrile are good starting points.[12]

-

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of peptides.

-

Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed.

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compound.

-

Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).[13]

-

-

Expected Result: A successful synthesis will show a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Research-grade peptides typically require >95% purity.

Structural Verification: Spectroscopic Methods

Disclaimer: Experimentally obtained spectra for this compound are not widely available in peer-reviewed literature. The data presented below are predicted values based on the known chemical structure and spectroscopic data from analogous compounds. These predictions serve as a reliable guide for researchers to interpret their own analytical data.

1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is ideal for polar molecules like peptides.

-

Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).

-

Calculated m/z for [C₆H₁₂N₂O₃ + H]⁺: 161.09

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation at the peptide bond, yielding b- and y-ions that can confirm the Ala-Gly sequence.

-

2. Infrared (IR) Spectroscopy

-

Technique: FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory for solid samples.[14]

-

Expected Absorption Bands: The IR spectrum provides confirmation of key functional groups.[15][16]

-

~3300-3000 cm⁻¹ (broad): N-H stretching of the protonated amine (NH₃⁺) and the amide N-H.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.

-

~1660 cm⁻¹ (strong): Amide I band (primarily C=O stretching of the peptide bond).

-

~1540 cm⁻¹: Amide II band (N-H bending and C-N stretching).

-

~1210 cm⁻¹ (strong): C-O stretching of the ester.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: D₂O or DMSO-d₆ are suitable deuterated solvents. The chemical shifts will vary depending on the solvent. The following are predicted shifts for a D₂O solution.

-

Predicted ¹H NMR Spectrum:

-

~4.1-4.2 ppm (quartet, 1H): α-proton of the Alanine residue.

-

~3.9-4.0 ppm (singlet or doublet, 2H): α-protons of the Glycine residue.

-

~3.7 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

-

~1.5 ppm (doublet, 3H): Methyl protons of the Alanine side chain (-CH₃).

-

Note: The amide N-H and amine NH₃⁺ protons will typically exchange with D₂O and may not be visible or may appear as a very broad signal.

-

-

Predicted ¹³C NMR Spectrum:

-

~172-174 ppm: Carbonyl carbon of the ester group.

-

~170-172 ppm: Carbonyl carbon of the peptide bond (Alanine residue).

-

~52-54 ppm: Methyl carbon of the ester group.

-

~49-51 ppm: α-carbon of the Alanine residue.

-

~41-43 ppm: α-carbon of the Glycine residue.

-

~16-18 ppm: Methyl carbon of the Alanine side chain.

-

Note: Carbonyl chemical shifts are sensitive to solvent and hydrogen bonding.[13][17]

-

Conclusion

This compound is a key synthetic intermediate whose stability and reactivity are well-suited for applications in peptide synthesis and medicinal chemistry. A thorough understanding of its properties and a well-designed synthetic and analytical workflow are paramount for its successful application. The protocols and data presented in this guide, grounded in established chemical principles and field experience, provide researchers with a robust framework for the synthesis, purification, and characterization of this versatile dipeptide building block.

References

-

Cho, N. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

-

O'Connor, R. D. et al. (2010). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine Dipeptides. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of... Retrieved January 2, 2026, from [Link]

-

Zerbe, O. & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved January 2, 2026, from [Link]

-

Hudson, K. L. et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science. Available at: [Link]

-

O'Brien, M. (2009). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Dublin Institute of Technology ARROW@DIT. Available at: [Link]

-

Tang, X. et al. (2012). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

ResearchGate. (n.d.). Peptides subjected to the thionyl chloride esterification with methanol... Retrieved January 2, 2026, from [Link]

-

Kim, M. H. et al. (1989). A Novel Method for the Esterification of N-Protected Amino Acids. Bulletin of the Korean Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the dipeptide in the (a) solid state and (b) wet gel... Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine methyl ester hydrochloride. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Abdel-Salam, H. A. et al. (2011). Protonation Constants of Some Alanyl Dipeptides in Mixed Aqueous Organic Solvents. International Journal of Electrochemical Science. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ala-Gly. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Alanylglycine. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Coconote. (2023, December 3). Peptide Synthesis and Protecting Groups. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Narita, M. et al. (1983). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. International Journal of Peptide and Protein Research. Available at: [Link]

-

Barth, A. (2007). Fourier transform infrared spectroscopy of peptides. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved January 2, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

-

D'Souza, E. D. et al. (2021). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Life. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Alanine methyl ester hydrochloride. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Sharma, P. et al. (2023). Exploring Peptide Conformation through CD and FTIR Spectroscopy: Effects of Glycine Exclusion in Opioid-Based Chimeric Peptides. ChemistrySelect. Available at: [Link]

-

Morii, H. & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Li, J. et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

-

Aapptec. (n.d.). H-Gly-OMe HCl. Retrieved January 2, 2026, from [Link]

-

Molbase. (n.d.). This compound price & availability. Retrieved January 2, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Fourier Transform Infrared Spectroscopy of Peptides. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). High resolution REC mass spectra of Gly, Ala, and Val... Retrieved January 2, 2026, from [Link]

-

American Chemical Society. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Junk, G. & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. bachem.com [bachem.com]

- 9. chemscene.com [chemscene.com]

- 10. m.youtube.com [m.youtube.com]

- 11. coconote.app [coconote.app]

- 12. doras.dcu.ie [doras.dcu.ie]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

what is H-Ala-gly-ome hcl used for in research

An In-Depth Technical Guide to H-Ala-Gly-OMe HCl: A Tool for Selective Lysosomal Disruption in Cytotoxic Lymphocytes

Abstract

L-Alanyl-glycine O-methyl ester hydrochloride (this compound) is a dipeptide ester that transcends its simple structure to serve as a potent and selective tool in immunological research. While structurally an amino acid derivative, its primary utility is not in peptide synthesis but as a lysosomotropic agent. This guide delineates the mechanism, applications, and protocols for using this compound to selectively deplete cytotoxic lymphocytes, such as Natural Killer (NK) cells and Cytotoxic T-Lymphocytes (CTLs). We will explore its chemical properties, the precise molecular steps leading to lysosomal membrane permeabilization, and provide detailed methodologies for its application in in vitro studies, thereby offering researchers a comprehensive resource for leveraging this compound to investigate the complex roles of cytotoxic cells in health and disease.

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of the dipeptide L-alanyl-glycine. Its identity as a research tool is predicated on its ability to be selectively processed by specific cell types, leading to their targeted destruction.

Chemical and Physical Properties

The compound's structure is key to its function. The methyl ester group renders the molecule lipophilic enough to cross the cell membrane, while the dipeptide backbone is a substrate for intracellular enzymes.

| Property | Value |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[1] |

| Molecular Formula | C₆H₁₃ClN₂O₃[1][] |

| Molecular Weight | 196.63 g/mol [1][] |

| CAS Number | 23404-09-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

The Core Mechanism: Lysosomotropism and Targeted Cytotoxicity

The defining characteristic of this compound is its action as a lysosomotropic agent. This property allows it to accumulate within the lysosomes of cells, particularly those with a highly active and extensive lysosomal compartment, such as NK cells and CTLs.

Cellular Uptake and Lysosomal Accumulation

The process begins with the passive diffusion of the uncharged methyl ester across the plasma membrane into the cytoplasm. Subsequently, the molecule is transported into the acidic environment of the lysosomes.

Enzymatic Conversion and Ionic Trapping

Inside the lysosome, resident esterase enzymes, such as Cathepsin C, cleave the methyl ester group. This enzymatic action exposes a carboxyl group, converting the molecule into the free dipeptide, L-Alanyl-glycine. In the low pH environment of the lysosome, this newly formed carboxyl group becomes ionized (COO-). The resulting charged dipeptide is unable to diffuse back across the lysosomal membrane, effectively trapping it within the organelle.

Lysosomal Membrane Permeabilization (LMP)

The continuous influx and trapping of the dipeptide lead to a massive increase in its intra-lysosomal concentration. This creates a hypertonic environment, causing a significant osmotic influx of water into the lysosome. The organelle swells under the osmotic pressure until the lysosomal membrane's integrity is compromised, leading to its rupture. This event is known as Lysosomal Membrane Permeabilization (LMP).

Induction of Cell Death

The rupture of the lysosome releases its potent contents, including cathepsins, and other hydrolytic enzymes, into the cytoplasm. These enzymes are destructive at the neutral pH of the cytosol and initiate a catastrophic cascade of events, cleaving vital cellular proteins and activating apoptotic pathways (e.g., through Bid cleavage and caspase activation), ultimately leading to rapid cell death.

Key Research Applications

The primary application of this compound is the selective depletion of cell populations rich in cytotoxic granules and lysosomes.

-

In Vitro Depletion of NK and CTLs: It is widely used to remove NK cells and CTLs from mixed cell populations like Peripheral Blood Mononuclear Cells (PBMCs). This allows researchers to create a cellular environment devoid of these cytotoxic effectors to study the function of remaining cells.

-

Functional Studies: By comparing a biological response in the presence and absence of NK/CTLs (after depletion), their specific contribution can be elucidated. This is crucial in cancer immunology to determine if a novel therapy relies on NK or CTL-mediated killing of tumor cells.

-

Differentiating Effector Cells: In cytotoxicity assays, treating effector cells with this compound can help determine the relative contribution of NK cells versus other cytotoxic mechanisms.

Experimental Protocols and Methodologies

The successful use of this compound requires careful optimization and validation. The following protocols provide a framework for its application.

Preparation of Stock Solution

Causality: A high-concentration, sterile stock solution is critical for accurate and repeatable dilutions into cell culture media. Storing in small aliquots prevents degradation from multiple freeze-thaw cycles.

-

Weighing: Aseptically weigh out 19.66 mg of this compound powder.

-

Dissolving: Dissolve the powder in 1.0 mL of sterile, serum-free cell culture medium (e.g., RPMI-1640) or PBS to create a 100 mM stock solution.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting & Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term use.

Protocol: In Vitro Depletion of NK Cells from Human PBMCs

Causality: This protocol aims to eliminate NK cells while preserving other lymphocytes like B cells and monocytes. The concentration and incubation time are critical parameters that must be optimized, as sensitivity can vary between donors and cell types. Incubation in serum-free media is often preferred to prevent potential degradation of the ester by serum enzymes before it can enter the cells.

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in serum-free RPMI-1640 at a concentration of 10 x 10⁶ cells/mL.

-

Titration (Crucial Step): Prepare serial dilutions of the this compound stock solution to achieve final concentrations for testing (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM). Also, prepare a vehicle control (medium only).

-

Incubation: Add an equal volume of the diluted this compound solutions (or control) to the cell suspension. For example, add 100 µL of 2 mM this compound to 100 µL of cells to get a final concentration of 1 mM.

-

Treatment: Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.

-

Washing: After incubation, add 10 mL of complete culture medium (containing 10% FBS) to stop the reaction. Centrifuge the cells at 300 x g for 10 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

-

Validation: The most critical step is to validate the depletion efficiency. This is achieved using flow cytometry.

Validation by Flow Cytometry

Causality: Visual confirmation of cell death is insufficient. Flow cytometry provides quantitative data on the specific depletion of the target population (NK cells: CD3-CD56+) while assessing the viability of non-target cells (e.g., T cells: CD3+CD56-, B cells: CD19+).

Data Interpretation and Troubleshooting

| Parameter | Expected Result | Common Pitfall | Troubleshooting Solution |

| Depletion Efficiency | >95% reduction in CD3-CD56+ cells compared to control. | Incomplete depletion. | Increase this compound concentration or incubation time. Ensure stock solution is not degraded. |

| Off-Target Toxicity | High viability (>90%) in non-target cells (e.g., CD3+ T cells). | Significant death of non-target cells. | Decrease this compound concentration or incubation time. Titration is key. |

| Reagent Stability | Consistent results across experiments. | Loss of efficacy over time. | Store stock solution in single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. |

Conclusion

This compound is a powerful and specific tool for immunologists. Its elegant mechanism of action, exploiting the high lysosomal activity of cytotoxic lymphocytes, allows for their targeted removal from mixed cell populations. When used with careful titration and robust validation methods like flow cytometry, it provides a reliable method to dissect the functional roles of NK cells and CTLs in complex biological systems. This guide provides the foundational knowledge and practical protocols for researchers to confidently integrate this compound into their experimental designs.

References

-

PubChem. This compound | C6H13ClN2O3. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on the Synthesis of L-alanyl-glycine Methyl Ester Hydrochloride

Introduction

L-alanyl-glycine methyl ester hydrochloride is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical development. As a fundamental building block, it serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics. The strategic protection of the C-terminus as a methyl ester and the protonation of the N-terminus as a hydrochloride salt enhance its stability and utility in synthetic protocols.[1][2] This guide provides a comprehensive overview of the core methodologies for the synthesis of L-alanyl-glycine methyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer insights gleaned from practical application.

Core Principles of Dipeptide Synthesis

The synthesis of a dipeptide like L-alanyl-glycine requires a controlled and stepwise approach to form a specific amide (peptide) bond between the carboxyl group of L-alanine and the amino group of glycine.[3] Uncontrolled reaction of the two amino acids would lead to a mixture of products, including L-alanyl-glycine, glycyl-alanine, L-alanyl-L-alanine, and glycyl-glycine, as well as longer polypeptides. To ensure the desired outcome, a protection-coupling-deprotection strategy is universally employed.[4][5]

The Imperative of Protecting Groups

Protecting groups are temporary modifications to functional groups that prevent them from participating in a reaction. In the synthesis of L-alanyl-glycine methyl ester, the following protections are essential:

-

N-protection of L-alanine: The amino group of L-alanine must be protected to prevent self-coupling and to ensure it acts as the N-terminal residue. Common N-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[4][5][6]

-

C-protection of Glycine: The carboxyl group of glycine is protected as a methyl ester.[4][6] This not only prevents it from reacting but also sets up the desired C-terminal modification of the final product. The hydrochloride salt form of glycine methyl ester is often used as the starting material due to its enhanced stability compared to the free base.[1]

The choice of protecting groups is critical and is dictated by their stability under the coupling conditions and the ease of their selective removal without affecting the newly formed peptide bond or other protecting groups (orthogonality).[4][5]

Synthetic Strategies and Methodologies

The synthesis of L-alanyl-glycine methyl ester hydrochloride can be broadly categorized into solution-phase and solid-phase methods. While solid-phase peptide synthesis (SPPS) is dominant for longer peptides, solution-phase synthesis remains a valuable and often preferred method for di- and tripeptides due to its scalability and cost-effectiveness. This guide will focus on the more common solution-phase approaches.

General Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process: Protection, Coupling, and Deprotection.

Caption: General workflow for the synthesis of L-alanyl-glycine methyl ester hydrochloride.

Method 1: Carbodiimide-Mediated Coupling

This is one of the most classical and widely used methods for peptide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), activate the carboxyl group of the N-protected L-alanine to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate then readily reacts with the amino group of glycine methyl ester.

To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[7]

Detailed Experimental Protocol (Boc-Ala and DCC/HOBt)

Step 1: Preparation of Glycine Methyl Ester Free Base (in situ)

-

Suspend glycine methyl ester hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 equivalent), dropwise to neutralize the hydrochloride and generate the free amino group.[7][8]

Step 2: Coupling Reaction

-

In a separate flask, dissolve N-Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add the solution of glycine methyl ester free base from Step 1 to the N-Boc-L-alanine/HOBt solution.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir overnight.[9]

Step 3: Work-up and Purification of the Protected Dipeptide

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC reaction, will form. Filter off the DCU.[9]

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-alanyl-glycine methyl ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Boc-L-alanyl-glycine methyl ester in a minimal amount of an organic solvent like ethyl acetate or methanol.

-

Add a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or gaseous HCl bubbled through the solution) in excess.

-

Stir the mixture at room temperature for 1-2 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to obtain L-alanyl-glycine methyl ester hydrochloride.

Method 2: Activated Ester Coupling

This method involves pre-activating the carboxyl group of N-protected L-alanine as an active ester, which is then reacted with glycine methyl ester. Common activating agents include phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][11] These reagents are known for their high coupling efficiency and low rates of racemization.[7][10]

Detailed Experimental Protocol (Fmoc-Ala and HBTU)

Step 1: Preparation of Glycine Methyl Ester Free Base (in situ)

-

Follow the same procedure as in Method 1, Step 1.

Step 2: Coupling Reaction

-

In a separate flask, dissolve N-Fmoc-L-alanine (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Stir for a few minutes to allow for the formation of the active ester.

-

Add the solution of glycine methyl ester free base to this mixture.

-

Stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Protected Dipeptide

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude Fmoc-L-alanyl-glycine methyl ester by flash chromatography.

Step 4: N-Fmoc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Fmoc-dipeptide in DMF.

-

Add a 20% solution of piperidine in DMF and stir at room temperature for 30-60 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and treat with an HCl solution as described in Method 1, Step 4 to obtain the final product.

Comparison of Synthesis Methods

| Parameter | Carbodiimide Method (DCC/HOBt) | Activated Ester Method (HBTU) |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Byproduct | Dicyclohexylurea (insoluble) | Tetramethylurea (soluble) |

| Purification | Filtration to remove DCU | Aqueous work-up |

| Racemization Risk | Low with HOBt additive | Very low |

| Cost | Generally lower | Generally higher |

| Suitability | Scalable, cost-effective | High efficiency, good for difficult couplings |

Characterization of the Final Product

The identity and purity of the synthesized L-alanyl-glycine methyl ester hydrochloride should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the alanine and glycine residues, the methyl ester, and the protonated N-terminus.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide bond, the ester carbonyl, and the ammonium group.

-

Melting Point: A sharp melting point range is indicative of high purity. The literature value for L-alanine methyl ester hydrochloride is 109-111 °C.

Conclusion

The synthesis of L-alanyl-glycine methyl ester hydrochloride is a well-established process that relies on the fundamental principles of peptide chemistry. The choice between carbodiimide-mediated and activated ester coupling methods will depend on factors such as the scale of the synthesis, cost considerations, and the desired level of purity. By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can efficiently and reliably produce this valuable dipeptide intermediate for a wide range of applications in peptide synthesis and drug discovery.

References

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

-

Collet, F., et al. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 248-263. [Link]

-

Fields, G. B., et al. (1992). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 39(2), 161-214. [Link]

-

ResearchGate. (n.d.). Synthesis of N-Fmoc-dipeptide methyl esters 2a–6a. [Link]

-

Hunt, I. (n.d.). Peptide synthesis. University of Calgary. [Link]

-

New England Peptide. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

Frontiers in Chemistry. (2019, March 27). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. [Link]

- Patsnap. (n.d.). Continuous synthesis method of glycine methyl ester hydrochloride.

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

National Institutes of Health. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]

- Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.

-

National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine methyl ester hydrochloride. [Link]

Sources

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bachem.com [bachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

Introduction: The Significance of H-Ala-Gly-OMe HCl in Modern Research

An In-Depth Technical Guide to the Solubility and Stability of H-Ala-Gly-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

The dipeptide methyl ester, L-Alanyl-Glycine methyl ester hydrochloride (this compound), serves as a fundamental building block in synthetic peptide chemistry and as a valuable tool in structural biology and drug discovery.[1][2] Its structure, comprising two of the simplest amino acids, alanine and glycine, with a C-terminal methyl ester, provides a model system for studying peptide behavior. The hydrochloride salt form enhances its shelf-life and handling characteristics compared to the free base.[3][4]

Understanding the solubility and stability of this compound is not a trivial matter of laboratory logistics; it is a critical prerequisite for its effective use. Inaccurate concentration due to poor solubility can invalidate experimental results, while unforeseen degradation can lead to the formation of impurities that may have confounding biological or chemical activities.[5][6] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both theoretical principles and field-proven experimental protocols to empower researchers in their work.

Physicochemical Profile

A foundational understanding begins with the basic properties of the molecule.

| Property | Value | Source |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | [7] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [7] |

| Molecular Weight | 196.63 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Storage Temperature | Store at 0-4°C, sealed away from moisture | [8][9] |

Part 1: Solubility Profile of this compound

The process of solubilizing a peptide can be challenging, as it depends on numerous factors including amino acid composition, length, pH, and the nature of the solvent.[5] Proper solubilization is the first and most critical step for any experiment.[10]

Theoretical Solubility Prediction

The solubility of a peptide can be predicted by assessing its overall charge at a given pH. The process involves assigning charge values to the ionizable groups.[10][11]

-

N-terminal amine (-NH₂): +1

-

Acidic residues (Asp, Glu): -1

-

Basic residues (Lys, Arg, His): +1

-

C-terminal carboxyl (-COOH): -1

For this compound, the calculation is as follows:

-

N-terminal amine: +1

-

Alanine side chain: 0

-

Glycine side chain: 0

-

C-terminal methyl ester (-OMe): 0

The overall net charge is +1 , classifying this compound as a basic peptide .[11] According to established guidelines, basic peptides are generally soluble in water or aqueous buffers.[10][12] If solubility issues arise, the addition of a small amount of acid, such as acetic acid, is recommended to facilitate dissolution.[11]

Recommended Solvents and Quantitative Data

| Solvent | Solubility (approx.) | Reference & Remarks |

| Water / PBS (pH 7.2) | Soluble; approx. 10 mg/mL for L-Ala-OMe HCl | [13] |

| DMSO | Soluble; approx. 20 mg/mL for L-Ala-OMe HCl | [13] |

| Ethanol | Soluble; approx. 30 mg/mL for L-Ala-OMe HCl | [13] |

| Dimethylformamide (DMF) | Soluble; approx. 20 mg/mL for L-Ala-OMe HCl | [13] |

Expert Insight: The methyl ester group slightly increases the hydrophobicity compared to the free acid (H-Ala-Gly-OH), which may necessitate the use of organic co-solvents for achieving high concentrations.[1] However, for most biological applications where aqueous buffers are required, initial attempts should always be with water or the buffer of choice.

Experimental Protocol: Systematic Solubility Determination

It is crucial to test solubility on a small aliquot of the peptide before dissolving the entire stock.[10][11] This prevents the loss of valuable material in an inappropriate solvent.

Caption: Systematic workflow for determining the optimal solvent for this compound.

-

Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[10] Centrifuge the vial briefly to collect all powder at the bottom.[10]

-

Initial Attempt (Aqueous): Add a measured volume of sterile, oxygen-free water or your target aqueous buffer (e.g., PBS, Tris) to a small, pre-weighed aliquot of the peptide.

-

Dissolution: Vortex the mixture thoroughly. If dissolution is slow, sonicate the sample briefly (e.g., 3 cycles of 10 seconds) in an ice bath to aid dissolution and minimize aggregation without excessive heating.[10]

-

Assessment 1: Observe the solution. A clear, particle-free solution indicates successful solubilization. If cloudy or contains particulates, proceed to the next step.

-

Acidification (if needed): For basic peptides like this compound, if it is insoluble in neutral water, add a small volume of 10% acetic acid dropwise and vortex between additions.[11]

-

Assessment 2: Check for clarity. If the solution becomes clear, it is ready for use or further dilution.

-

Organic Solvents (if needed): If the peptide remains insoluble, a different aliquot should be tested with a minimal amount of an organic solvent like DMSO or ethanol.[5][12] Once dissolved, this stock can often be diluted slowly into the desired aqueous buffer for the final experiment, ensuring the final organic solvent concentration is compatible with the assay.[13]

Part 2: Stability Profile of this compound

Peptide instability is a critical concern, involving the chemical modification of amino acid residues.[14] For this compound, the primary vulnerabilities are the amide (peptide) bond and the C-terminal methyl ester bond, both susceptible to hydrolysis.

Potential Degradation Pathways

Understanding potential degradation pathways is essential for designing stable formulations and interpreting analytical results. The main chemical instability for this dipeptide involves hydrolysis.

Caption: Major hydrolytic degradation pathways for this compound.

-

Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the dipeptide free acid (H-Ala-Gly-OH) and methanol.[15] This is often the most facile degradation pathway in aqueous solutions.

-

Peptide Bond Hydrolysis: The amide bond between alanine and glycine can be cleaved under harsh acidic or basic conditions, breaking the dipeptide into its constituent amino acids.[16][17] Standard conditions for complete acid hydrolysis involve 6 M HCl at elevated temperatures (e.g., 110°C) for several hours.[16][17]

-

Diketopiperazine Formation: While less likely for the hydrochloride salt due to the protonated N-terminus, the free base form of dipeptide esters can be prone to intramolecular cyclization to form a diketopiperazine. The salt form provides significant protection against this pathway.[3]

Factors Influencing Stability

-

pH: Stability is highly pH-dependent. The peptide bond is most stable between pH 4 and 6. Both strongly acidic and alkaline conditions accelerate the hydrolysis of both the ester and peptide bonds.[18]

-

Temperature: As with most chemical reactions, degradation rates increase with temperature.[19] Therefore, storing stock solutions frozen is critical. For long-term storage, -20°C or -80°C is recommended.[8][13]

-

Formulation: The lyophilized solid salt is significantly more stable than its solutions.[4][13] Aqueous solutions are generally not recommended for storage for more than a day.[13]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a "stability-indicating" analytical method.[6] This involves subjecting the peptide to harsh conditions to accelerate its degradation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. jpt.com [jpt.com]

- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 7. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 23404-09-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. biobasic.com [biobasic.com]

- 12. genscript.com [genscript.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Using Dipeptide Methyl Esters in Synthesis

Abstract

Dipeptide methyl esters are foundational building blocks in modern synthetic chemistry, particularly in the realms of peptide synthesis, drug discovery, and structural biology. The esterification of the C-terminal carboxylic acid with a methyl group confers unique physicochemical properties that are highly advantageous for controlled, stepwise synthesis. This modification neutralizes the carboxylate's negative charge, altering the molecule's polarity and enabling a broader range of non-covalent interactions.[1] This guide provides a comprehensive overview of the synthesis, purification, strategic application, and critical considerations for using dipeptide methyl esters. We will delve into the causality behind experimental choices, provide field-proven protocols, and address common challenges such as racemization to equip researchers with the knowledge for successful implementation.

The Strategic Advantage of C-Terminal Esterification

In peptide synthesis, uncontrolled polymerization is a primary challenge. If two amino acids with unprotected termini are mixed, a statistical mixture of products (Ala-Ala, Leu-Leu, Ala-Leu, Leu-Ala) will form, leading to exceptionally low yields of the desired product.[2] The core strategy to overcome this is the use of protecting groups.

A dipeptide methyl ester is a derivative where the C-terminal carboxylic acid is masked as a methyl ester.[1] This serves two primary purposes:

-

Preventing Unwanted Reactions: It deactivates the C-terminal carboxyl group, preventing it from acting as a nucleophile or participating in unwanted coupling reactions.[2][3]

-

Modulating Physicochemical Properties: The methyl ester is uncharged and more hydrophobic than a free carboxylate. This property is invaluable in structural biology applications, where dipeptide methyl esters are used as molecular probes to map protein binding sites through techniques like NMR spectroscopy and X-ray crystallography.[1] The altered polarity allows them to access hydrophobic pockets and engage in van der Waals interactions that would be inaccessible to a charged molecule.[1]

A famous commercial example of a dipeptide methyl ester is Aspartame (L-aspartyl-L-phenylalanine methyl ester), a widely used artificial sweetener.[4][5][6]

Synthesis of Dipeptide Methyl Esters: A Step-by-Step Approach

The synthesis is a multi-step process involving the preparation of the C-terminal amino acid methyl ester, followed by a carefully controlled coupling reaction with an N-protected amino acid.

Preparation of the C-Terminal Component: Amino Acid Methyl Ester Hydrochlorides

The first step is the esterification of the C-terminal amino acid. This is commonly achieved via Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[7][8] The product is typically isolated as a stable, crystalline hydrochloride salt, which protects the free amine from side reactions and improves handling and storage.[8][9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, cool 100 mL of methanol to 0°C in an ice bath.

-

Catalyst Addition: Slowly and carefully add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2.0 equivalents) to the cold methanol.[8]

-

Amino Acid Addition: Add the desired amino acid (1.0 equivalent) to the solution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid or oil is the amino acid methyl ester hydrochloride. It can be triturated with cold diethyl ether to yield a crystalline solid, which is then collected by filtration and dried under vacuum.[10]

The Coupling Reaction: Forging the Peptide Bond

This is the core step where the N-protected amino acid (the N-terminal residue) is joined with the amino acid methyl ester (the C-terminal residue). The reaction requires a coupling agent to activate the carboxylic acid of the N-terminal residue and a non-nucleophilic base to liberate the free amine of the C-terminal residue from its hydrochloride salt.[1][9]

-

The Base (e.g., DIPEA, NMM): The primary role of the base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is to neutralize the HCl salt, deprotonating the ammonium group to generate the nucleophilic free amine required for the coupling reaction.[1][9][11] A sterically hindered, non-nucleophilic base is essential to prevent it from competing with the amino acid ester as a nucleophile.

-

The Coupling Agent: The coupling agent's function is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[12] The choice of coupling agent is critical for ensuring high yield and, most importantly, minimizing racemization.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. | Inexpensive, effective. | DCC forms insoluble DCU byproduct; risk of racemization and side reactions without additives.[13][14][15] |

| Uronium/Aminium | HBTU, HATU, HCTU | Forms a highly reactive OBt or OAt active ester. | Fast, high yields, low racemization (especially HATU), byproducts are water-soluble.[1][11][13][14][16] | More expensive than carbodiimides. |

| Phosphonium | PyBOP, PyAOP | Forms a highly reactive OBt or OAt active ester. | Very efficient, excellent for sterically hindered couplings.[11][13][14] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[15] |

The Challenge of Racemization

The single most critical side reaction to control during peptide coupling is racemization. The α-carbon of an amino acid is chiral, and its stereochemical integrity must be preserved.

Mechanism: Racemization typically occurs via the formation of a planar 5(4H)-oxazolone intermediate. The activated carboxyl group can cyclize, and in the presence of a base, the α-proton becomes acidic and can be abstracted. Re-protonation can then occur from either face of the planar ring, scrambling the stereocenter.[15][17] This is a significant risk, especially for N-acyl amino acids and during fragment coupling.

Mitigation Strategies:

-

Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or its more reactive aza-derivative HOAt are added to carbodiimide couplings. They act as "racemization suppressors" by trapping the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation.[13][16][17]

-

Reagent Choice: Uronium and phosphonium reagents (like HATU and PyAOP) are inherently based on HOAt or HOBt and are designed to minimize racemization.

-

Base Selection: The choice of base can influence racemization rates. Weaker or more sterically hindered bases (e.g., NMM, 2,4,6-collidine) are sometimes preferred over stronger bases like triethylamine, as they are less likely to abstract the α-proton.[15][17]

-

Reactant Preparation: Dissolve the N-Boc-protected amino acid (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).

-

Amine Component: To the solution, add the amino acid methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq). Stir until all solids dissolve.[1]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the reaction rate and minimize side reactions.

-

Coupling Agent Addition: Add the coupling agent, such as HBTU (1.1 eq), to the cooled mixture.[1]

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

-

Work-up: Once complete, dilute the mixture with ethyl acetate. Wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and water-soluble byproducts.[1]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide methyl ester by silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.[1][9]

Application in Stepwise Peptide Elongation

Once synthesized and purified, the N-protected dipeptide methyl ester is a stable building block ready for the next stage of synthesis. The strategy relies on the principle of orthogonal protection, where one protecting group can be removed selectively in the presence of another.[2]

N-Terminal Deprotection

To elongate the peptide chain, the N-terminal protecting group must be removed to reveal a free amine, which will serve as the nucleophile in the next coupling step. The C-terminal methyl ester must remain intact during this step.

| Protecting Group | Abbreviation | Removal Conditions | Stability of Methyl Ester |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM)[2][18][19] | Stable |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF)[18][20] | Stable |

-

Dissolution: Dissolve the Boc-protected dipeptide methyl ester in Dichloromethane (DCM).

-

Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% TFA/DCM.[19]

-

Reaction: Stir the solution at room temperature for 30-60 minutes. The carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[21]

-

Isolation: Remove the solvent and excess TFA under reduced pressure.

-

Precipitation: Add cold diethyl ether to precipitate the deprotected dipeptide methyl ester as its TFA salt.[19]

-

Next Step: Collect the salt by filtration. It can be used directly in the next coupling step after neutralization in situ with a base like DIPEA.

Final Deprotection of the C-Terminal Methyl Ester

After the full peptide sequence has been assembled, the C-terminal methyl ester is typically removed to yield the final peptide with a free carboxylic acid. This is achieved through saponification—mild hydrolysis with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[3] Care must be taken, as harsh basic conditions can potentially cleave peptide bonds or cause racemization.[21] Alternative, milder methods using reagents like bis(tributyltin) oxide have also been developed for sensitive substrates.[22][23]

Conclusion

Dipeptide methyl esters are more than just simple intermediates; they are versatile and strategic tools in chemical synthesis. Their synthesis requires a careful selection of protecting groups, coupling reagents, and reaction conditions to ensure high yields and maintain stereochemical integrity. By understanding the underlying principles—from the rationale for C-terminal protection to the mechanisms of coupling and racemization—researchers can effectively leverage these building blocks to construct complex peptides for applications ranging from fundamental biological studies to the development of new therapeutics.

References

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses. [Link]

-

An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. [Link]

-

Synthesis and application of dipeptides; current status and perspectives. PubMed. [Link]

-

Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

26.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Peptide Racemization. ResearchGate. [Link]

-

Synthesis of N-Fmoc-dipeptide methyl esters 2a–6a. ResearchGate. [Link]

-

An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. ResearchGate. [Link]

-

Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N. ElectronicsAndBooks. [Link]

-

Synthesis and application of dipeptides; Current status and perspectives. ResearchGate. [Link]

-

Synthesis and application of dipeptides; current status and perspectives. ProQuest. [Link]

-

Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. ASM Journals. [Link]

-

New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. ResearchGate. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

-

A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace. [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

-

Coupling Reagents. ResearchGate. [Link]

-

7.4 Racemization Assays. University of Pittsburgh. [Link]

-

Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH. [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

-

Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

- Preparation and isolation of mineral acid salt of an amino acid methyl ester.

-

(PDF) Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. ResearchGate. [Link]

-

How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of dipeptides; current status and perspectives - ProQuest [proquest.com]

- 7. orientjchem.org [orientjchem.org]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. youtube.com [youtube.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. bachem.com [bachem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. benchchem.com [benchchem.com]

- 20. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to H-Ala-Gly-OMe HCl: A Key Dipeptide Intermediate in Chemical and Pharmaceutical Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Alanyl-Glycine Methyl Ester Hydrochloride

L-Alanyl-Glycine Methyl Ester Hydrochloride, commonly abbreviated as H-Ala-Gly-OMe HCl, is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. As a fundamental building block, it provides a strategic advantage in the stepwise synthesis of more complex peptides and peptidomimetics.[1] Its structure, comprising L-alanine and glycine residues with a methyl-esterified C-terminus and a hydrochloride salt at the N-terminus, offers a unique combination of stability and reactivity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is prone to polymerization.[2] This guide offers an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, providing researchers with the foundational knowledge to effectively utilize this versatile compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development. These properties dictate its solubility, reactivity, and compatibility with various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C6H13ClN2O3 | [3], [4] |

| Molecular Weight | 196.63 g/mol | [3], [] |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | [3] |

| Appearance | White to off-white powder/solid | [6] |

| Solubility | Soluble in water | [6] |

| Stability | Stable under recommended storage conditions | [6] |

Core Application: A Building Block in Peptide Synthesis

The primary application of this compound is as a dipeptide building block in solution-phase and solid-phase peptide synthesis.[1] The rationale for using pre-formed dipeptide units is rooted in the efficiency and fidelity of synthesizing longer peptide chains.

The Rationale for Using a Protected Dipeptide Ester

Synthesizing a dipeptide from individual amino acids without protecting groups can lead to a statistical mixture of products.[7][8] For instance, reacting alanine and glycine could result in Ala-Gly, Gly-Ala, Ala-Ala, and Gly-Gly.[8] To circumvent this, a protection strategy is employed. This compound is a product of such a strategy, where:

-

The N-terminus of alanine is temporarily protected during the coupling reaction and subsequently deprotected to yield the hydrochloride salt.

-

The C-terminus of glycine is protected as a methyl ester. This prevents the carboxyl group from reacting and allows for subsequent deprotection to elongate the peptide chain from the C-terminus if desired.

By using this compound, a researcher can couple it with another N-protected amino acid to form a tripeptide with a defined sequence, thereby streamlining the synthesis process and improving yields.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the constituent amino acids, their coupling, and subsequent deprotection. The following is a representative solution-phase synthesis protocol.

Step 1: N-Protection of L-Alanine

The amino group of L-alanine is protected to prevent self-coupling and to direct the reaction to the formation of the desired dipeptide. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.

-

Dissolution: Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, like sodium hydroxide, to deprotonate the amino group, making it nucleophilic.

-

Protection: Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the solution while maintaining a basic pH.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-Ala-OH into an organic solvent. Dry and evaporate the solvent to obtain the protected amino acid.

Step 2: C-Terminal Protection of Glycine

The carboxyl group of glycine is protected as a methyl ester to prevent it from participating in the coupling reaction.

-

Esterification: Suspend glycine in methanol.

-

Acid Catalysis: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise. This in-situ generation of acid catalyzes the esterification.

-

Reaction: Allow the reaction to proceed, typically with stirring, until the glycine dissolves and the reaction is complete (monitored by TLC).

-

Isolation: Remove the methanol under reduced pressure to yield Gly-OMe HCl as a white solid.

Step 3: Coupling of Boc-Ala-OH and Gly-OMe HCl

The protected amino acids are coupled to form the dipeptide backbone using a coupling agent.

-

Neutralization: Dissolve Gly-OMe HCl in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) and neutralize the hydrochloride salt with a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

-

Activation: In a separate flask, dissolve Boc-Ala-OH in anhydrous DCM and add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

-

Coupling: Add the neutralized Gly-OMe solution to the activated Boc-Ala-OH mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Filter off any precipitated urea byproduct (if DCC is used). Wash the organic phase with dilute acid, base, and brine. Dry the organic layer and remove the solvent. Purify the resulting Boc-Ala-Gly-OMe by column chromatography.

Step 4: N-Terminal Deprotection

The final step is the removal of the Boc protecting group to yield the desired this compound.

-

Deprotection: Dissolve the purified Boc-Ala-Gly-OMe in a solution of hydrochloric acid in an organic solvent, such as anhydrous dioxane or diethyl ether.

-

Reaction: Stir the solution at room temperature. The acidic conditions will cleave the Boc group.

-

Isolation: The product, this compound, will often precipitate out of the solution. It can then be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Caption: Solution-phase synthesis workflow for this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound must be rigorously confirmed. Standard analytical techniques for this purpose include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected mass for the free base (C6H12N2O3) is approximately 160.16 Da, and for the protonated molecule [M+H]+, it is approximately 161.16 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. 1H NMR will show characteristic peaks for the alanine methyl group, the α-protons of both amino acids, the glycine methylene protons, and the methyl ester protons.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area. Keep away from heat and sources of ignition.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and seek medical attention.[6]

-

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]

Conclusion